Retained Antiviral Potency of 8-Bromoquinolin-2(1H)-one Against HIV-1 ALLINI-Resistant A128T Mutant Virus
Direct head-to-head comparison reveals that the 8-bromo analog retains full antiviral effectiveness against the ALLINI-resistant HIV-1 IN A128T mutant virus, whereas the 6-bromo positional isomer suffers a significant loss of potency under identical assay conditions [1]. This differential resistance profile is attributed to distinct binding interactions at the integrase dimer interface influenced by substitution position [1].
| Evidence Dimension | Antiviral potency retention against drug-resistant mutant |
|---|---|
| Target Compound Data | Retained full effectiveness |
| Comparator Or Baseline | 6-bromoquinolin-2(1H)-one analog: significant loss of potency |
| Quantified Difference | Qualitative categorical difference: retained vs. lost effectiveness |
| Conditions | HIV-1 IN A128T ALLINI-resistant mutant virus in cell-based antiviral assay |
Why This Matters
This evidence demonstrates that 8-bromoquinolin-2(1H)-one is the required isomer for research programs targeting ALLINI-resistant HIV-1 strains, where the 6-bromo alternative is ineffective.
- [1] Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses 2022, 14(7), 1466. View Source
